ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring . For instance, fluorine alters the biophysical and chemical properties, such as lipophilicity, acidity, as well as the reactivity and conformation of the substituted derivatives .Physical and Chemical Properties Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Chemical Synthesis and Transformations
Synthesis of Thiazole Derivatives : Ethyl 2-aminothiazole-4-carboxylate derivatives have been utilized in the synthesis of complex thiazole derivatives, highlighting their role as intermediates in the production of pharmacologically active compounds (Žugelj et al., 2009).
Formation of Thiazolo[4,5-b][1]benzothiopyran-4-ones : These compounds are investigated as potential schistosomicidal agents, where ethyl 2-acetamidothiazole-4-carboxylate reacts with other chemicals to form complex structures with potential medicinal applications (El-kerdawy et al., 1989).
Cephalosporin Labeling : In pharmaceutical research, similar compounds have been used for labeling new orally active cephalosporins, indicating their utility in drug development and tracking (Watanabe et al., 1988).
Biological Activities and Applications
Anticancer Potential : Certain derivatives of ethyl 2-aminothiazole-4-carboxylate have been synthesized and evaluated for their anticancer activities, particularly in the context of colorectal cancer treatment. These studies emphasize the potential therapeutic applications of these compounds (Ilyas et al., 2021).
Antimicrobial Properties : Novel triazole derivatives involving these compounds have been synthesized and tested for their antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Altıntop et al., 2011).
Chemical Structure Analysis
- Molecular Structure Elucidation : Studies have been conducted to determine the molecular structure of related thiazole compounds, providing insights into their chemical properties and potential applications (Hou et al., 2009).
Additional Research Areas
Synthesis of Novel Heterocycles : These compounds serve as building blocks in the synthesis of new heterocyclic compounds, which are crucial in various fields of chemical and pharmaceutical research (Abdel-Motaal et al., 2020).
Investigating Reaction Mechanisms : Research has been conducted on the reaction mechanisms of similar thiazole compounds, contributing to a deeper understanding of their chemical behavior (Rezessy et al., 1991).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-4-22-15(21)10-5-6-11-14(10)19-16(24-11)18-13(20)7-12-8(2)17-9(3)23-12/h10H,4-7H2,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPJUGKXYTCJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=C(N=C(S3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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